
5-Ethyl-1,3,5-dithiazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1,3,5-dithiazinane is a heterocyclic compound characterized by a six-membered ring containing three carbon atoms, one nitrogen atom, and two sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1,3,5-dithiazinane typically involves the cyclothiomethylation of aliphatic amines with sodium sulfide and formaldehyde. The reaction is carried out in a chloroform-water mixture at room temperature for about 8 hours. The pH of the reaction medium is maintained at approximately 13, and upon completion, the mixture is neutralized with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of sodium hydrosulfide instead of gaseous hydrogen sulfide simplifies the reaction process and enhances yield. The cyclocondensation of sodium sulfide with aliphatic amines and formaldehyde is a common method employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethyl-1,3,5-dithiazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other sulfur-containing derivatives.
Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Various substituted dithiazinane derivatives.
Applications De Recherche Scientifique
5-Ethyl-1,3,5-dithiazinane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits biocidal properties and is studied for its potential use in antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 5-Ethyl-1,3,5-dithiazinane involves its interaction with molecular targets through its nitrogen and sulfur atoms. These atoms can form coordination complexes with metal ions, which is crucial for its biocidal and corrosion-inhibiting properties. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Comparaison Avec Des Composés Similaires
1,3,5-Thiadiazinane: Similar in structure but contains a nitrogen atom instead of one sulfur atom.
1,3,5-Trithiane: Contains three sulfur atoms in the ring.
1,3,5-Dithiazinane: The parent compound without the ethyl group.
Uniqueness: 5-Ethyl-1,3,5-dithiazinane is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This modification can enhance its solubility and alter its interaction with other molecules, making it distinct from its analogs .
Propriétés
Numéro CAS |
34866-40-5 |
|---|---|
Formule moléculaire |
C5H11NS2 |
Poids moléculaire |
149.3 g/mol |
Nom IUPAC |
5-ethyl-1,3,5-dithiazinane |
InChI |
InChI=1S/C5H11NS2/c1-2-6-3-7-5-8-4-6/h2-5H2,1H3 |
Clé InChI |
ORLVHJUBGKRLLB-UHFFFAOYSA-N |
SMILES canonique |
CCN1CSCSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


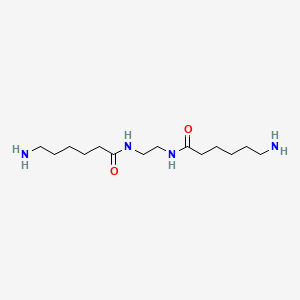
![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-](/img/structure/B14679140.png)
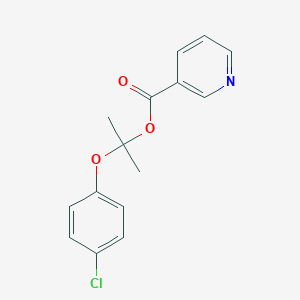
![copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate](/img/structure/B14679147.png)
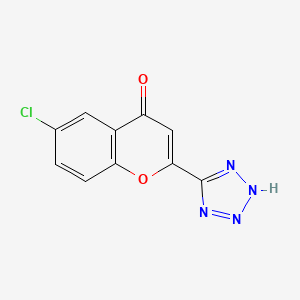
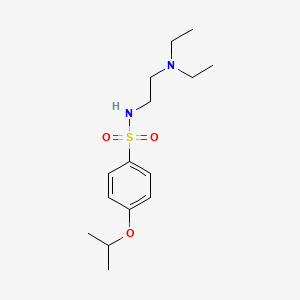
![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
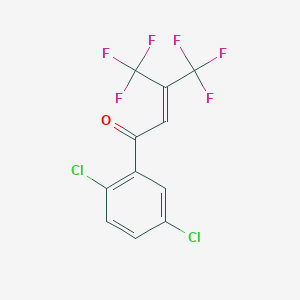

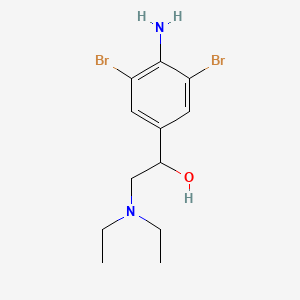
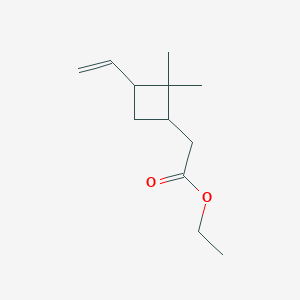
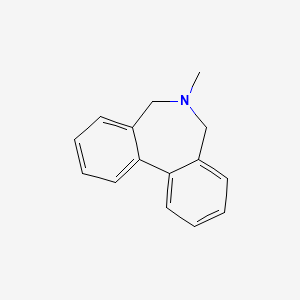
![14,16-dioxo-15-oxa-9,10-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,8,11-pentaene-11,12-dicarboxylic acid](/img/structure/B14679206.png)
![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)
